tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate
Description
tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core
Properties
Molecular Formula |
C10H14BrN3O2 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl 6-bromo-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)13-4-5-14-8(13)6-7(11)12-14/h6H,4-5H2,1-3H3 |
InChI Key |
SFDKOVTXARCOPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=CC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted precursor with tert-butyl carbamate in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The imidazo[1,2-b]pyrazole core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate (K2CO3), nucleophiles such as amines, and oxidizing agents like hydrogen peroxide (H2O2). Reaction conditions vary depending on the desired transformation but often involve solvents like DMF or THF and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-b]pyrazole derivatives, such as:
- tert-Butyl 6-bromo-1H-indole-1-carboxylate
- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yl]imidazole-1-carboxylate .
Uniqueness
tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
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